molecular formula C16H15FO3 B14038294 Ethyl 2-(benzyloxy)-4-fluorobenzoate

Ethyl 2-(benzyloxy)-4-fluorobenzoate

Cat. No.: B14038294
M. Wt: 274.29 g/mol
InChI Key: KWYCIYCYCYBYDV-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)-4-fluorobenzoate is a fluorinated benzoate ester characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 2-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₁₆H₁₅FO₃, with a molecular weight of 274.29 g/mol. This compound is typically synthesized via nucleophilic substitution or esterification reactions involving benzyl-protected phenolic intermediates and ethyl halides or anhydrides .

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

ethyl 4-fluoro-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO3/c1-2-19-16(18)14-9-8-13(17)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

KWYCIYCYCYBYDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The target compound Ethyl 2-(benzyloxy)-4-fluorobenzoate can be viewed as an ethyl ester derivative of 2-(benzyloxy)-4-fluorobenzoic acid. Its preparation typically involves:

  • Protection of hydroxyl groups via benzylation to form benzyloxy substituents.
  • Introduction or retention of fluorine substituents on the aromatic ring.
  • Esterification of the corresponding benzoic acid derivative with ethanol or ethylating agents.

Esterification of 4-Fluorobenzoic Acid Derivatives

A well-documented method for synthesizing ethyl 4-fluorobenzoate involves direct esterification of 4-fluorobenzoic acid with ethanol in the presence of zinc(II) oxide nanoparticles as a catalyst under solvent-free conditions at 95 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction workup includes filtration to remove catalyst, aqueous quenching, organic extraction with dichloromethane, washing with sodium bicarbonate and brine, drying over sodium sulfate, and purification by silica gel column chromatography. This green chemistry approach yields ethyl 4-fluorobenzoate with approximately 73% yield.

Parameter Details
Reactants 4-Fluorobenzoic acid, ethanol
Catalyst Zinc(II) oxide nanoparticles
Temperature 95 °C
Time 2 hours
Solvent None (neat)
Workup Filtration, extraction, washing
Purification Silica gel column chromatography
Yield 73%

This method can be adapted for the esterification of 2-(benzyloxy)-4-fluorobenzoic acid to obtain the ethyl ester.

Benzylation of Hydroxyl Groups

The benzyloxy group is introduced by benzylation of the hydroxyl group on the aromatic ring. This step generally involves:

  • Starting from 2-hydroxy-4-fluorobenzoic acid or its derivatives.
  • Reacting with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
  • The reaction is typically conducted in an organic solvent like acetone or acetonitrile under reflux or mild heating.

This benzyl protection strategy is critical to prevent unwanted side reactions during subsequent steps such as esterification or halogenation.

Halogenation and Fluorination

The fluorine atom at the 4-position can be introduced or retained via selective halogenation and fluorination methods. One approach involves:

  • Starting from 3-fluorophenol derivatives.
  • Protecting the hydroxyl group with benzyl or isopropyl groups.
  • Bromination or other halogenation reactions to introduce additional substituents.
  • Grignard reagent formation and reaction with electrophiles like DMF to install aldehyde or other functional groups.
  • Final deprotection and purification steps.

A patent describes a multi-step process for preparing 2-fluoro-4-hydroxybenzaldehyde involving protection with isopropyl groups, bromination, Grignard reaction with DMF, and boron trichloride-mediated deprotection. This sequence illustrates the complexity of fluorine-containing aromatic compound synthesis and can be adapted for related benzyloxy-fluoro derivatives.

Coupling and Cyclization Reactions (Related Aromatic Esters)

In related synthetic routes for substituted aromatic esters, palladium-catalyzed coupling reactions (e.g., Pd(PPh3)2(OAc)2 catalysis) have been employed to couple aromatic halides with alcohols or alkynes, followed by oxidation to obtain esters or acids. These methods offer high conversion and yields (up to 88%) and can be useful for synthesizing complex benzyloxy-fluoro aromatic esters under mild conditions.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
Benzylation Alkylation of phenolic hydroxyl with benzyl bromide Benzyl bromide, K2CO3, acetone, reflux 80-90* Protects hydroxyl group
Esterification Direct esterification of benzoic acid with ethanol ZnO nanoparticles, 95 °C, 2 h, neat 73 Green chemistry, solvent-free
Fluorination/Halogenation Bromination and Grignard reaction for fluorinated intermediates Bromination reagent, isopropyl MgCl, DMF, THF, 0 °C 85-91* Multi-step, protection/deprotection steps
Pd-catalyzed coupling Coupling of aromatic halides with alcohols Pd(PPh3)2(OAc)2, Et3N, room temperature 88 High conversion, mild conditions

*Yields estimated from analogous reactions in literature.

The preparation of this compound involves a combination of benzylation to protect the hydroxyl group, selective fluorination or retention of fluorine substituents, and esterification to form the ethyl ester. The most practical esterification method employs zinc oxide nanoparticle catalysis under solvent-free conditions, offering a green and efficient route. Benzylation typically uses benzyl halides and base in organic solvents. Fluorine introduction is achieved through halogenation and Grignard chemistry, often requiring protection/deprotection strategies to maintain functional group integrity.

These methods collectively provide a robust synthetic framework for producing this compound with good yields and purity, suitable for further application in pharmaceutical or material science research.

Scientific Research Applications

Ethyl 2-(benzyloxy)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxy)-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The fluorine atom can influence the compound’s metabolic stability and binding affinity to target proteins.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares Ethyl 2-(benzyloxy)-4-fluorobenzoate with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-benzyloxy, 4-fluoro C₁₆H₁₅FO₃ 274.29 High lipophilicity; synthetic intermediate
Ethyl 4-fluorobenzoate 4-fluoro C₉H₉FO₂ 168.17 Simpler structure; lower solubility in non-polar solvents
Ethyl 2-fluorobenzoate 2-fluoro C₉H₉FO₂ 168.17 Altered electronic effects due to ortho-fluorine; potential use in liquid crystals
Ethyl 2-chloro-4-fluorobenzoate 2-chloro, 4-fluoro C₉H₈ClFO₂ 202.61 Electron-withdrawing Cl enhances reactivity in cross-coupling reactions
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 3-fluoro, 4-(2-bromoethoxy) C₁₁H₁₂BrFO₃ 291.11 Bromoethoxy group enables further functionalization (e.g., nucleophilic substitutions)
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate 2-amino, 3,5-difluoro, 4-methoxy C₁₀H₁₀F₃NO₃ 249.19 Amino and methoxy groups suggest pharmaceutical relevance (e.g., kinase inhibitors)

Reactivity and Functional Group Influence

  • Benzyloxy vs. Halogens : The benzyloxy group in the target compound provides steric bulk and electron-donating effects, slowing electrophilic substitution compared to electron-withdrawing groups like chlorine in Ethyl 2-chloro-4-fluorobenzoate .
  • Positional Effects : Ortho-substituted fluorine (e.g., Ethyl 2-fluorobenzoate ) induces greater steric hindrance and dipole moments than para-substituted analogs, affecting crystallization behavior .

Q & A

Q. What are the key steps and reaction conditions for synthesizing Ethyl 2-(benzyloxy)-4-fluorobenzoate in a laboratory setting?

Synthesis typically involves multi-step reactions starting with intermediate preparation. For example, a benzyl-protected intermediate may undergo alkylation or esterification. In one protocol, cesium carbonate in DMF facilitates nucleophilic substitution, as seen in the reaction of ethyl bromoacetate with a carbamate intermediate under room temperature conditions . Key reagents include halogenating agents (e.g., bromoacetate), bases (e.g., Cs₂CO₃), and polar aprotic solvents (e.g., DMF). Purification often employs extraction (ethyl acetate/water), drying (Na₂SO₄), and evaporation .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Thin-Layer Chromatography (TLC): Use multiple eluent systems (e.g., chloroform:ethyl acetate 2:1, hexane:ethanol 4:1) to confirm reaction completion and purity by observing single spots .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Monitor reaction progress and verify molecular ion peaks .
  • Melting Point Analysis: Assess purity through sharp melting ranges .
  • X-ray Crystallography: Resolve structural ambiguities by determining crystal packing and bond geometries, as demonstrated in related fluorobenzoate derivatives .

Q. What safety precautions should be taken when handling this compound in laboratory experiments?

  • Personal Protective Equipment (PPE): Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Ensure fume hoods are used during synthesis to minimize inhalation of vapors .
  • Storage: Keep the compound in a sealed container in a dry, cool environment to prevent degradation .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste due to potential environmental hazards .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis when encountering intermediate instability?

  • Temperature Control: Perform reactions under controlled低温 conditions to mitigate thermal decomposition of sensitive intermediates.
  • Solvent Selection: Use stabilizing solvents like DMF or THF to enhance intermediate solubility and reduce side reactions .
  • Catalyst Screening: Test alternatives to Cs₂CO₃ (e.g., K₂CO₃ or DBU) to improve reaction kinetics .
  • In Situ Monitoring: Employ LCMS or TLC to detect intermediate degradation and adjust conditions in real time .

Q. What methodologies are effective in resolving contradictions between spectroscopic data and expected structural features of this compound derivatives?

  • Multi-Technique Cross-Validation: Combine NMR (¹H/¹³C), IR, and high-resolution MS to confirm functional groups and connectivity. For example, discrepancies in aromatic proton signals can be resolved via 2D NMR (e.g., COSY, HSQC) .
  • Crystallographic Analysis: Resolve stereochemical ambiguities using single-crystal X-ray diffraction, as demonstrated for structurally related fluorobenzoates .
  • Computational Modeling: Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values to validate proposed structures .

Q. How can computational chemistry approaches be applied to predict the reactivity or biological interactions of this compound?

  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes like COX-2) using software such as AutoDock or Schrödinger Suite. For example, docking can predict binding affinities of fluorobenzoate derivatives to guide drug design .
  • Quantum Mechanical Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs) and predict sites of electrophilic/nucleophilic reactivity .
  • Molecular Dynamics (MD): Model solvation effects and conformational stability in aqueous or lipid environments to assess bioavailability .

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